2-Quinoxalinol

描述

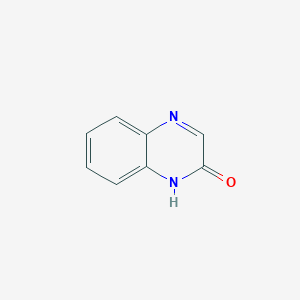

Significance in Contemporary Chemical Research

2-Hydroxyquinoxaline (B48720), a heterocyclic compound featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring with a hydroxyl group, is a molecule of significant interest in modern chemical research. tsijournals.com Its versatile structure serves as a key building block in the synthesis of a wide array of organic molecules. tsijournals.comchemimpex.com The quinoxaline (B1680401) moiety is a common component in many biologically active compounds, making 2-hydroxyquinoxaline a valuable intermediate in the development of new pharmaceuticals. chemimpex.compatsnap.com Researchers are actively exploring its potential in medicinal chemistry, with studies indicating its utility as a scaffold for developing agents with anti-inflammatory, analgesic, and antimicrobial properties. chemimpex.com Beyond pharmaceuticals, its applications extend into materials science, where it is used in creating functional polymers and coatings with enhanced properties. chemimpex.com Furthermore, it has shown potential in agricultural chemistry as a plant growth regulator. chemimpex.com

Historical Perspective of 2-Hydroxyquinoxaline Studies

The study of 2-hydroxyquinoxaline dates back to early synthetic organic chemistry. Initial methods for its preparation involved the cyclization of o-phenylenediamine (B120857) with chloroacetic acid, which produced 2-hydroxy-3,4-dihydroquinoxaline. This intermediate was then oxidized to yield 2-hydroxyquinoxaline. google.com This early method, however, suffered from low yields, typically around 40-50%. google.com Over the years, significant efforts have been made to improve the synthesis of this compound. An improved process based on the chloroacetic acid route was later developed, boosting the yield to over 80%. google.com

A notable advancement in the synthesis of 2-hydroxyquinoxaline came in the 1990s with the use of glyoxylic acid and o-phenylenediamine. google.com This method, carried out in a lower aliphatic alcohol solvent, offered a more direct, one-step condensation reaction and resulted in higher purity and yields, often exceeding 90%. google.comgoogle.com Further refinements of this process have focused on regioselectivity, particularly when using substituted o-phenylenediamines, to avoid the formation of isomeric mixtures that are difficult to separate. patsnap.comgoogle.com These historical developments have been crucial in making 2-hydroxyquinoxaline more readily accessible for its diverse applications in research and industry.

Structure

3D Structure

属性

IUPAC Name |

1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRYUAVNPBUEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061604 | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-57-2 | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxalin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches

Modern synthetic strategies for 2-hydroxyquinoxaline (B48720) primarily rely on the cyclocondensation of o-phenylenediamine (B120857) with various dicarbonyl or equivalent synthons. These methods are favored for their directness and adaptability.

The core of 2-hydroxyquinoxaline synthesis lies in the condensation reaction between an aromatic diamine and a two-carbon aldehyde or acid derivative, leading to the formation of the pyrazine (B50134) ring characteristic of the quinoxaline (B1680401) system.

The reaction of o-phenylenediamine with α-dicarbonyl compounds is a foundational and widely utilized method for synthesizing the quinoxaline scaffold. sapub.org While the direct condensation with glyoxal (B1671930) typically yields quinoxaline itself, the use of glyoxal derivatives, such as n-butyl-oxo-acetate, can produce quinoxalin-2-ones in excellent yields. sapub.org 2-Hydroxyquinoxaline exists in tautomeric equilibrium with its keto form, 2(1H)-quinoxalinone, making this pathway relevant. The reaction is often carried out in a solvent like dimethylformamide (DMF). sapub.org

An earlier, traditional method for synthesizing 2-hydroxyquinoxaline involves the use of chloroacetic acid. google.com This process is a two-stage synthesis. Initially, o-phenylenediamine undergoes a ring condensation reaction with chloroacetic acid to generate an intermediate, 2-hydroxy-3,4-dihydroquinoxaline. google.com This intermediate is then oxidized. The oxidation is typically achieved by dissolving the intermediate in an alkaline solution and treating it with hydrogen peroxide or air. google.com The final step involves acidification with an acid like hydrochloric acid to precipitate the 2-hydroxyquinoxaline product. google.com

Historically, this method produced yields of approximately 40% to 50%. google.com However, process improvements have been developed that significantly increase the efficiency, with reported yields reaching over 80%. google.com One reported synthesis involves refluxing a mixture of o-phenylenediamine and chloroacetic acid in water for one hour to produce 3,4-dihydroquinoxalin-2(1H)-one with a yield of 83%.

| Reactants | Intermediate | Oxidation/Acidification | Reported Yield |

|---|---|---|---|

| o-Phenylenediamine, Chloroacetic Acid | 2-Hydroxy-3,4-dihydroquinoxaline | H₂O₂/Air, then HCl | 40-50% (historical), >80% (improved) google.com |

Beginning in the 1990s, a more direct, one-step method utilizing glyoxylic acid gained prominence for the production of 2-hydroxyquinoxaline. google.com This approach involves the direct condensation of o-phenylenediamine with glyoxylic acid. It is noted for producing a high-purity product with yields often exceeding 90%. google.comgoogle.com The reaction is highly exothermic and rapid, necessitating careful temperature control. google.com

The condensation of o-phenylenediamine with glyoxylic acid can be performed as a highly regioselective, one-step process. patsnap.comgoogle.com This is particularly important when using asymmetrically substituted o-phenylenediamines, where the reaction could otherwise lead to a mixture of isomers. nih.gov The process involves reacting a 1,2-phenylenediamine derivative with an excess amount of glyoxylic acid or its monohydrate at a low temperature, typically 0°C. patsnap.com For instance, the reaction of 2,3-diamino-6-chlorobenzonitrile (B1427367) with a 4.5 molar equivalent of glyoxylic acid monohydrate in methanol (B129727) at 0°C resulted in a product yield of 85% with a regioselectivity of 98.7%. patsnap.com This demonstrates the method's robustness in controlling the reaction outcome. patsnap.com

The choice of solvent and the use of a catalyst are critical parameters in the glyoxylic acid method.

Solvent: Methanol is a commonly used solvent for this reaction. google.comgoogle.com It serves to manage the reaction's high viscosity at low temperatures and aids in effective cooling, which is crucial due to the strongly exothermic nature of the condensation. google.com The recommended weight ratio of methanol to o-phenylenediamine is between 5:1 and 8:1 to ensure appropriate viscosity and cooling. google.com The reaction can also be performed in aqueous methanol. google.com

Catalyst: A significant advantage of this synthetic route is that it can proceed efficiently at high purity and yield without the need for a catalyst. google.com

Reaction Conditions: Temperature control is paramount. The reaction is typically conducted at low temperatures, within a range of -6°C to 0°C, to control the rapid, exothermic process and prevent the formation of byproducts. google.compatsnap.com The o-phenylenediamine is often pre-cooled and added gradually to the glyoxylic acid solution over a period of about two hours. google.comgoogle.com To ensure the complete conversion of o-phenylenediamine, a slight molar excess of glyoxylic acid is preferred, with an optimal molar ratio of glyoxylic acid to o-phenylenediamine being 1.05:1. google.com After the addition is complete, the mixture is typically stirred for an additional period (e.g., 30 minutes to 2 hours) to ensure the reaction goes to completion. google.comgoogle.com

| Parameter | Condition | Purpose/Result | Reference |

|---|---|---|---|

| Reactants | o-Phenylenediamine, Glyoxylic Acid | Direct one-step synthesis | google.com |

| Molar Ratio | 1.05:1 (Glyoxylic Acid : o-Phenylenediamine) | Ensures complete conversion of o-phenylenediamine | google.com |

| Solvent | Methanol or Aqueous Methanol | Manages viscosity and heat | google.comgoogle.com |

| Temperature | -6°C to 0°C | Controls exothermic reaction, prevents side-reactions | google.comgoogle.compatsnap.com |

| Catalyst | Not required | Simplifies process, high yield and purity achieved without it | google.com |

| Yield | >90% | Highly efficient process | google.com |

| Purity | >99% | Produces high-purity product | google.com |

o-Phenylenediamine and Glyoxylic Acid Methodologies[1],[2],

Synthesis of Functionalized 2-Hydroxyquinoxaline Derivatives

The functionalization of the 2-hydroxyquinoxaline scaffold is crucial for modulating its chemical and biological properties. Various synthetic approaches allow for the introduction of a wide array of substituents.

Halogenated 2-hydroxyquinoxaline derivatives are commonly synthesized through the condensation of a corresponding halo-substituted o-phenylenediamine with glyoxylic acid. A regioselective one-step process has been developed that provides high yields and purity by carefully controlling reaction conditions. patsnap.com For instance, the reaction of 2,3-diamino-6-chlorobenzonitrile with an excess of glyoxylic acid monohydrate in methanol at 0°C yields 7-chloro-2-hydroxyquinoxaline-8-carbonitrile with high regioselectivity. patsnap.com

Another method involves the direct halogenation of a pre-formed quinoxaline ring. For example, 2-hydroxy-3-methylquinoxaline (B154303) can be treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group, yielding 2-chloro-3-methylquinoxaline (B189447). mdpi.com This chloro-derivative serves as a versatile intermediate for further substitutions.

Table 1: Synthesis of Halo-Substituted 2-Hydroxyquinoxaline Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield | Purity | Reference |

| 2,3-Diamino-6-chlorobenzonitrile, Glyoxylic acid monohydrate | Methanol, 0°C | 7-chloro-2-hydroxyquinoxaline-8-carbonitrile | 85% | 98.8% | patsnap.com |

| 2-Hydroxy-3-methylquinoxaline | Phosphorus oxychloride (POCl₃), Reflux | 2-chloro-3-methylquinoxaline | 60% | N/A | mdpi.com |

The synthesis of alkyl-substituted derivatives often begins with the condensation of o-phenylenediamine with an appropriate α-keto acid or aldehyde, such as ethyl pyruvate, to form 2-hydroxy-3-methylquinoxaline. mdpi.com

Alkoxy-substituted derivatives are typically prepared via nucleophilic substitution. A common strategy involves reacting a halo-substituted quinoxaline intermediate, such as 2-chloro-3-methylquinoxaline, with a substituted phenol. For example, refluxing 2-chloro-3-methylquinoxaline with p-hydroxybenzaldehyde in acetonitrile (B52724) in the presence of anhydrous potassium carbonate (K₂CO₃) affords 4-(2-methylquinoxalinyloxy) benzaldehyde. mdpi.com This reaction introduces an alkoxy linkage at the C2 position. mdpi.com

Table 2: Synthesis of Alkyl and Alkoxy Substituted Derivatives

| Reaction Step | Starting Materials | Reagents & Conditions | Product | Reference |

| Alkyl Substitution | o-Phenylenediamine, Ethyl pyruvate | n-Butanol | 2-hydroxy-3-methylquinoxaline | mdpi.com |

| Alkoxy Substitution | 2-chloro-3-methylquinoxaline, p-Hydroxybenzaldehyde | Acetonitrile, K₂CO₃, Reflux (30h) | 4-(2-methylquinoxalinyloxy) benzaldehyde | mdpi.com |

The primary method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with compounds containing an active methylene (B1212753) group. nih.gov The synthesis of 2-hydroxyquinoxaline 1,4-dioxide is achieved through the condensation of benzofuroxan (B160326) with a malonic ester in the presence of a base like sodium hydride, which produces the target compound in high yield. nih.gov The reaction mechanism is believed to start with the nucleophilic attack of the enolate ion, formed from the active methylene compound, on an electrophilic nitrogen atom of the benzofuroxan ring. nih.gov Various catalysts, including organic bases and potassium fluoride (B91410) on alumina, have been studied to optimize the yields of these reactions. nih.gov

Table 3: Beirut Reaction for 2-Hydroxyquinoxaline 1,4-Dioxide

| Benzofuroxan | Active Methylene Compound | Catalyst/Base | Product | Reference |

| Benzofuroxan | Malonic ester | Sodium hydride | 2-hydroxyquinoxaline 1,4-dioxide | nih.gov |

| Benzofuroxan | Benzoylacetic esters | K₂CO₃ in Acetone or DMF | Derivatives of 3-phenylquinoxaline-2-carboxylic acid 1,4-dioxide | nih.gov |

Chalcones derived from 2-hydroxyquinoxaline are synthesized via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a hydroxyquinoxaline carboxaldehyde with a substituted acetophenone. Current time information in Beirut, LB, LB. Specifically, 3-hydroxyquinoxaline-2-carboxaldehyde (a tautomer of the 2-hydroxy form) is reacted with various substituted acetophenones in an ethanolic solution of sodium hydroxide. Current time information in Beirut, LB, LB. The reaction mixture is typically stirred overnight at room temperature, yielding (E)-3-(3-hydroxyquinoxalin-2-yl)-1-substituted phenyl-prop-2-en-1-one derivatives. Current time information in Beirut, LB, LB. The yields for these chalcone (B49325) derivatives are generally in the range of 68-80%. Current time information in Beirut, LB, LB.

Table 4: Synthesis of Chalcone Derivatives

| Aldehyde Component | Ketone Component | Reagents & Conditions | Product Family | Yield Range | Reference |

| 3-hydroxyquinoxaline-2-carboxaldehyde | Substituted acetophenones | Ethanolic NaOH, Room Temp. | (E)-3-(3-hydroxyquinoxalin-2-yl)-1-substituted phenyl-prop-2-en-1-one | 68-80% | Current time information in Beirut, LB, LB. |

Microbial Biotransformation for 2-Hydroxyquinoxaline Formation

Microbial biotransformation presents an alternative, environmentally benign route to quinoxaline derivatives. Studies have shown that the bacterium Streptomyces badius can metabolize quinoxaline. nih.gov When added to cultures of S. badius, quinoxaline is transformed into two major metabolites after 24 hours. nih.gov One of these metabolites was identified through mass spectrometry and NMR spectroscopy as 2(1H)-quinoxalinone, the amide tautomer of 2-hydroxyquinoxaline. nih.gov This demonstrates a direct biological pathway for the hydroxylation of the quinoxaline ring system.

Mechanistic Investigations of Chemical Reactions

Understanding the reaction mechanisms is key to optimizing synthetic protocols and predicting product outcomes. The formation of 2-hydroxyquinoxaline and its derivatives involves several well-studied mechanistic pathways.

The classical synthesis of 2-hydroxyquinoxaline involves the condensation of an o-phenylenediamine with glyoxylic acid. The reaction is known to be strongly exothermic. google.com The proposed mechanism begins with a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the aldehyde carbon of glyoxylic acid. This is followed by dehydration to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization occurs via the attack of the second amino group onto the imine carbon, followed by another dehydration step (or tautomerization and elimination) to yield the stable aromatic quinoxalinone ring system.

For the synthesis of quinoxaline 1,4-dioxides, the Beirut Reaction mechanism is prominent. It is proposed that the reaction is initiated by the formation of an enolate ion from an active methylene compound under basic conditions. nih.gov This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan ring to form an initial adduct. nih.gov This intermediate then undergoes cyclization and subsequent rearrangement to form the final quinoxaline 1,4-dioxide product. nih.gov

Another significant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which is particularly effective for functionalizing quinoxaline N-oxides. rsc.orgorganic-chemistry.org In this mechanism, a carbanion that has a leaving group on the carbanionic carbon attacks the electron-deficient quinoxaline ring. rsc.orgorganic-chemistry.org This forms a σ-adduct intermediate. The reaction proceeds via the elimination of the leaving group from the intermediate, resulting in the substitution of a hydrogen atom on the quinoxaline ring and the restoration of aromaticity. rsc.orgorganic-chemistry.org This method allows for the introduction of cyanoalkyl, sulfonylalkyl, and other functional groups onto the quinoxaline core. rsc.org

Alkylation, Acylation, and Nitration Transformations

The functionalization of the 2-hydroxyquinoxaline scaffold, which exists in tautomeric equilibrium with quinoxalin-2(1H)-one, is a key area of synthetic exploration. Various methods have been developed for its alkylation, acylation, and nitration.

Alkylation: The alkylation of quinoxalin-2(1H)-ones, particularly at the C3 position, has been achieved through several modern synthetic strategies. Metal-free, H₂O₂-mediated three-component reactions involving quinoxalin-2(1H)-ones, dimethyl sulfoxide (B87167) (DMSO) as a methylation reagent, and styrene (B11656) have been reported to produce 3-substituted quinoxalin-2(1H)-ones. nih.gov This reaction proceeds via a free radical mechanism. nih.gov Another approach involves a K₂S₂O₈-mediated three-component reaction with 4-hydroxycoumarin (B602359) and aryl ethylene (B1197577) to yield 3-alkylquinoxalin-2(1H)-ones. nih.gov Furthermore, an electro-oxidative method provides a mild pathway for the C-H alkylation of quinoxalin-2(1H)-ones using organoboron compounds like alkyl boronic acids. rsc.org This reaction involves the radical cleavage of C-B bonds to achieve the C-C coupling. rsc.org

Acylation: The acylation of quinoxaline derivatives has been demonstrated through reactions with acylating agents. For instance, monoacetyl and monobenzoyl derivatives of various quinoxalines have been synthesized by treating them with acetic anhydride (B1165640) and benzoyl chloride, respectively. tsijournals.com

Nitration: The nitration of 2-hydroxyquinoxaline can be performed regioselectively. Using potassium nitrate (B79036) in concentrated sulfuric acid, 2-hydroxyquinoxaline is nitrated to form 2-hydroxy-6-nitroquinoxaline in high yield. researchgate.net A metal-free method using tert-butyl nitrite (B80452) allows for the selective nitration at either the C7 or C5 position of the phenyl ring, depending on the substrate, yielding a range of 7-nitro and 5-nitro quinoxalin-2(1H)-ones. rsc.org Preliminary studies suggest this reaction may also proceed through a radical process. rsc.org

Oxidation and Reduction Pathways

The redox behavior of 2-hydroxyquinoxaline is a significant aspect of its chemistry, particularly concerning its stability and purification.

Oxidation: 2-Hydroxyquinoxaline is susceptible to oxidation, especially when heated in the presence of air, which can lead to discoloration and the formation of colored impurities. google.com The colored byproducts are often attributed to the oxidation of the raw material o-phenylenediamine used in its synthesis. google.com Early synthetic methods involved the deliberate oxidation of an intermediate, 2-hydroxy-3,4-dihydroquinoxaline, using hydrogen peroxide or air in an alkaline solution to yield the final product. google.com

Reduction: To counteract its tendency for oxidative discoloration during purification, reducing agents are often employed. The refining process can be carried out under a nitrogen atmosphere in the presence of a reducing agent to prevent the formation of colored oxidation products. google.com Common reducing agents used for this purpose include sulfur dioxide, sodium hypophosphite, and potassium borohydride. google.com This reductive environment helps maintain the purity and white crystalline appearance of the final product. google.com

Photocatalytic Reaction Mechanisms

2-Hydroxyquinoxaline (HQO) exhibits significant photocatalytic activity when exposed to visible light, enabling it to catalyze the degradation of various biomolecules. This activity is underpinned by mechanisms involving redox cycling and the formation of reactive radical species.

A key feature of HQO's photocatalytic action is its ability to undergo organic redox cycling. nih.govnih.gov When irradiated with light, HQO can act as a photocatalyst, initiating oxidative processes in other molecules without being substantially consumed or degraded itself. nih.govnih.gov This catalytic cycle allows a small amount of HQO to cause the degradation of a much larger quantity of a substrate molecule. The process is believed to proceed through the formation of a transient radical intermediate, which is then regenerated, allowing the cycle to continue. nih.govnih.gov This phenomenon is central to its ability to catalytically destroy various compounds. nih.govnih.gov

The photocatalytic cycle of HQO is proposed to involve the formation of an organic radical intermediate. nih.govnih.gov Specifically, a quinoxaline-2-oxyl radical is suggested as a likely intermediate species. nih.govnih.gov Upon absorption of light, HQO is excited, leading to the formation of this radical. The radical can then participate in electron or hydrogen transfer reactions with other molecules, initiating their oxidation, before returning to its ground state, ready to begin another cycle.

The photocatalytic degradation of various compounds by 2-hydroxyquinoxaline was shown not to be prevented by the singlet oxygen quencher DABCO (1,4-diazabicyclo[2.2.2]octane). nih.govnih.gov This finding suggests that singlet oxygen may not be the primary reactive species responsible for the observed degradation of substrates like ascorbate (B8700270) and melatonin (B1676174). nih.govnih.gov Instead, the mechanism likely involves direct interaction with the excited HQO or the quinoxaline-2-oxyl radical. nih.govnih.gov The process of redox cycling itself can lead to the formation of superoxide (B77818) radical anions, which are a type of reactive oxygen species. researchgate.net While specific studies on the direct interaction of HQO with various superoxide anion scavengers are limited, the ineffectiveness of DABCO points towards a complex radical-mediated pathway rather than one dominated by singlet oxygen. nih.govnih.gov

A significant consequence of the photooxidation catalyzed by 2-hydroxyquinoxaline is the dimerization and oligomerization of the target molecules. nih.govnih.gov This has been observed in the oxidation of several biogenic amines. For instance, the oxidation of melatonin by HQO leads to not only the known metabolite AFMK but also a variety of other products, including dimers and trimers. nih.govnih.gov Serotonin (B10506) is preferentially converted into a dimer, which has the potential to oligomerize further. nih.govnih.gov Similar oligomerization processes are also presumed to occur with dopamine (B1211576) and vitamin E. nih.govnih.gov

Data Tables

Table 1: Compounds Subject to Photocatalytic Destruction by 2-Hydroxyquinoxaline (HQO)

| Compound Class | Specific Compound | Reference |

|---|---|---|

| Vitamins | Vitamin C (Ascorbic Acid) | nih.govnih.gov |

| Vitamin E | nih.govnih.gov | |

| Catecholamines | Dopamine | nih.govnih.gov |

| Indoleamines | Serotonin | nih.govnih.gov |

| Melatonin | nih.govnih.gov | |

| Melatonin Metabolite | N¹-acetyl-5-methoxykynuramine (AMK) | nih.govnih.gov |

Table 2: Observed Products from HQO-Catalyzed Photooxidation

| Substrate | Observed Products | Reference |

|---|---|---|

| Melatonin | N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) | nih.govnih.gov |

| Dimers | nih.govnih.gov | |

| Trimers | nih.govnih.gov | |

| Serotonin | Dimer (preferentially) | nih.govnih.gov |

| Further Oligomers | nih.govnih.gov | |

| Dopamine | Oligomers | nih.gov |

Dehydrative Cross-Coupling Reactions

The concept of dehydrative cross-coupling, in the context of 2-hydroxyquinoxaline, is most prominently represented by a class of reactions known as cross-dehydrogenative coupling (CDC). These reactions occur on the tautomeric form, quinoxalin-2(1H)-one, and involve the direct functionalization of the C3–H bond. This approach is highly atom-economical as it avoids the pre-functionalization of the heterocyclic core, forming new carbon-carbon bonds by formally removing two hydrogen atoms from the coupling partners.

Recent advancements have demonstrated the utility of this strategy for introducing a variety of substituents at the C3 position of the quinoxalin-2(1H)-one scaffold. These transformations can be promoted by metal catalysts or achieved under metal-free, oxidative conditions.

A notable example is the direct C3-vinylation of quinoxalin-2(1H)-ones with alkenes. frontiersin.org This metal-free approach utilizes an oxidizing agent to facilitate the formation of a new C-C bond between the quinoxalinone and the alkene, yielding biologically relevant 3-vinylated quinoxalin-2(1H)-ones. The reaction proceeds through a proposed radical mechanism initiated by the oxidant. frontiersin.org This method is part of a broader trend of using cross-dehydrocoupling reactions to construct complex molecules from simple precursors with high atom efficiency. frontiersin.org

Similarly, the direct C3-functionalization of quinoxalin-2(1H)-ones has been accomplished with other coupling partners. For instance, an electrocatalytic C-H activation method has been developed for the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes. plu.mx This electrochemical strategy is advantageous as it circumvents the need for stoichiometric chemical oxidants and metal catalysts. plu.mx

The versatility of C3–H functionalization is further highlighted by three-component reactions. One such method involves the reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and a trifluoromethyl source (CF₃SO₂Na) to produce 3-trifluoroalkylated derivatives. nih.gov Another three-component reaction utilizes hypervalent iodine(III) to promote the alkylation of quinoxalin-2(1H)-ones with unactivated alkenes and TMSN₃, affording β-azido alkyl groups at the C3 position. researchgate.net

These methodologies underscore a modern and efficient strategy for the derivatization of the 2-hydroxyquinoxaline core, proceeding through a cross-dehydrogenative coupling pathway that aligns with the principles of dehydrative cross-coupling.

Table 1: Examples of C3-H Functionalization of Quinoxalin-2(1H)-ones via Cross-Dehydrogenative Coupling

| Coupling Partner | Reagents and Conditions | Product | Yield (%) | Reference |

| Styrene | K₂S₂O₈, H₂O/CH₃CN (1:2), 100 °C | 3-((E)-styryl)quinoxalin-2(1H)-one | 75 | frontiersin.org |

| 4-Methylstyrene | K₂S₂O₈, H₂O/CH₃CN (1:2), 100 °C | 3-((E)-4-methylstyryl)quinoxalin-2(1H)-one | 72 | frontiersin.org |

| 4-Methoxystyrene | K₂S₂O₈, H₂O/CH₃CN (1:2), 100 °C | 3-((E)-4-methoxystyryl)quinoxalin-2(1H)-one | 68 | frontiersin.org |

| Heptanal | Undivided cell, C anode, Ni cathode, n-Bu₄NBF₄, CH₃CN | 3-(1-hydroxyheptyl)quinoxalin-2(1H)-one | 85 | plu.mx |

| 1-Octene and CF₃SO₂Na | PhI(OAc)₂, Ethyl acetate, 80 °C | 3-(2,2,2-trifluoro-1-(octan-2-yl)ethyl)quinoxalin-2(1H)-one | 80 | nih.gov |

| 1-Octene and TMSN₃ | PhI(OAc)₂, Dichloromethane, rt | 3-(1-azidooctan-2-yl)quinoxalin-2(1H)-one | 78 | researchgate.net |

Applications in Chemical Research

Medicinal Chemistry

The 2-hydroxyquinoxaline (B48720) scaffold is a cornerstone in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. tsijournals.com It serves as an important intermediate in the synthesis of various therapeutic agents. patsnap.comgoogle.com Research has demonstrated that compounds derived from 2-hydroxyquinoxaline possess anti-inflammatory, analgesic, antimicrobial, and even potential neuroprotective properties. chemimpex.com The versatility of the quinoxaline (B1680401) ring allows for the introduction of various functional groups, enabling the fine-tuning of its pharmacological profile. tsijournals.com

Energetic Considerations

Materials Science

In the field of materials science, 2-hydroxyquinoxaline and its derivatives are utilized as building blocks for the creation of advanced organic materials. chemimpex.com Their inherent thermal stability and tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as components in functional polymers and coatings. chemimpex.comresearchgate.net The ability to modify the quinoxaline structure allows for the design of materials with specific optical and electronic characteristics.

Catalysis

Recent research has explored the use of quinoxalin-2(1H)-one derivatives in the field of catalysis. mdpi.com These compounds can act as ligands in the formation of metal complexes that catalyze various organic transformations. The development of heterogeneous catalysts based on quinoxalin-2(1H)-one is an active area of research, aiming to create recyclable and sustainable catalytic systems for direct C-H functionalization and other important chemical reactions. mdpi.com

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For 2-Hydroxyquinoxaline (B48720), this is crucial for confirming its structural integrity and understanding the bonding characteristics, particularly in relation to its tautomeric forms. It exists predominantly in the more stable keto form, 1H-quinoxalin-2-one. sci-hub.se

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of 2-Hydroxyquinoxaline has been recorded in both solid (KBr) and liquid (DMSO) phases and compared with theoretical calculations to assign the observed vibrational frequencies. sci-hub.se

The analysis confirms the presence of the keto form (1H-quinoxalin-2-one) as the most stable tautomer. sci-hub.se Key vibrational bands provide evidence for the characteristic functional groups. The N1–H12 bond length, determined through calculations, shows some deviation from experimental data, which is attributed to the influence of hydrogen bonding within the crystal structure. sci-hub.se The agreement between theoretical and experimental results for the C2=O bond is notably strong. sci-hub.se

A comparison between calculated and experimental vibrational frequencies for the stable keto form of 2-Hydroxyquinoxaline reveals a strong correlation, validating the structural analysis. sci-hub.se

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) (Solid Phase) | Assignment |

| N-H Stretch | 3192 | 3180 | Stretching vibration of the amine group |

| C=O Stretch | 1660 | 1665 | Stretching vibration of the carbonyl group |

| C-C Stretch | 1612 | 1610 | Aromatic ring stretching |

| C-H Stretch | 3050-3100 | 3055-3090 | Aromatic C-H stretching |

| C-N Stretch | 1387 | 1390 | Stretching vibration of the carbon-nitrogen bond |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for analyzing vibrational modes. For the quinoxalinone molecular framework, Raman spectroscopy is effective in characterizing the π-conjugated system. nih.gov Studies on a broad series of quinoxalinone-based compounds have identified intense Raman spectroscopic markers that can differentiate between closely related structures. nih.gov The intensity of these specific bands is related to the extent of conjugation within different parts of the molecule. nih.gov This relationship allows for an estimation of conjugation length and can reveal structural distortions or aggregation effects in the solid state. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in conjugated systems. The UV-Vis spectrum for 2-Hydroxyquinoxaline has been experimentally recorded and compared with spectra generated from theoretical calculations. sci-hub.se Such comparative analysis is instrumental in confirming the electronic properties and the predominant tautomeric form of the molecule. sci-hub.se The UV-Vis spectrum of a cocrystal containing quinoxaline (B1680401) has been shown to be distinctly different from its individual components, indicating electronic interactions in the crystalline state. researchgate.net

| Solvent | λmax (nm) | Type of Transition |

| Dimethyl Sulfoxide (B87167) (DMSO) | ~289, 326 | π → π |

| Aqueous Solution | ~289, 326 | π → π |

Note: Specific absorption maxima can vary slightly depending on the solvent and concentration. The values are based on data for related quinoline (B57606)/quinoxaline systems. nih.gov

While 2-Hydroxyquinoxaline itself is not strongly fluorescent, its metal complexes can exhibit significant luminescence. The coordination of the 2-Hydroxyquinoxaline ligand to a metal center can alter its electronic structure, leading to enhanced fluorescence properties.

A notable example is the silver(I) complex, [Ag·(L)·(NO₃)] (where L = 2-hydroxyquinoxaline). tandfonline.com Research has shown that the fluorescence intensity of this complex is markedly stronger than that of the free 2-hydroxyquinoxaline ligand. tandfonline.com Furthermore, the emission is blue-shifted, indicating an increase in the energy gap between the ground and excited states upon complexation. tandfonline.com This phenomenon highlights the potential of using 2-Hydroxyquinoxaline as a ligand to create novel fluorescent materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR have been used to characterize 2-Hydroxyquinoxaline.

Experimental NMR spectra have been compared with calculated spectra to confirm that the keto form, 1H-quinoxalin-2-one, is the most stable tautomer. sci-hub.se This synergetic approach, combining computational and spectroscopic data, provides a robust analysis of the molecule's structure. sci-hub.se The chemical shifts observed in the NMR spectrum are characteristic of the specific electronic environment of each proton and carbon atom in the molecule.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the major tautomer of 2-Hydroxyquinoxaline.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | ~12.0 | - |

| C3-H | ~8.1 | ~135 |

| C5-H | ~7.8 | ~130 |

| C6-H | ~7.4 | ~124 |

| C7-H | ~7.6 | ~131 |

| C8-H | ~7.3 | ~116 |

| C2 | - | ~155 (C=O) |

| C4a | - | ~129 |

| C8a | - | ~132 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled based on typical values for quinoxalinone structures and related heterocyclic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is a key technique for determining the hydrogen atom environment within the 2-Hydroxyquinoxaline molecule. Theoretical and experimental studies have provided a comprehensive understanding of its proton chemical shifts. The predominant keto form of 2-hydroxyquinoxaline, 2(1H)-quinoxalinone, displays characteristic signals for its aromatic and heterocyclic protons. A theoretical investigation using the DFT B3LYP/6-311G(d) method has calculated the chemical shifts, which show strong correlation with experimental data. sci-hub.se The protons on the benzene (B151609) ring typically resonate in the downfield region, reflecting their aromatic character.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H-5 | 7.28 | 7.31 |

| H-6 | 7.04 | 7.07 |

| H-7 | 7.25 | 7.29 |

| H-8 | 7.14 | 7.17 |

| H-3 | 8.08 | 8.12 |

| N1-H | 12.01 | 12.05 |

| Data sourced from a comparative theoretical and experimental study. sci-hub.se |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 2-Hydroxyquinoxaline. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon (C-2) of the keto tautomer, 2(1H)-quinoxalinone, exhibits a characteristic downfield shift. sci-hub.se The carbons of the benzene ring show signals in the aromatic region, while the C-3 carbon, adjacent to the nitrogen atom, also appears at a lower field.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C-2 | 154.9 | 155.2 |

| C-3 | 137.5 | 137.8 |

| C-4a | 130.8 | 131.1 |

| C-5 | 123.4 | 123.7 |

| C-6 | 129.5 | 129.8 |

| C-7 | 124.1 | 124.4 |

| C-8 | 115.5 | 115.8 |

| C-8a | 131.9 | 132.2 |

| Data sourced from a comparative theoretical and experimental study. sci-hub.se |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of 2-Hydroxyquinoxaline. It is also invaluable for identifying its metabolites in various biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method used for the analysis of volatile and semi-volatile compounds. azolifesciences.com In the context of quinoxaline derivatives, GC-MS is particularly useful for identifying metabolites after appropriate sample preparation. nih.gov For instance, L-amino acids can be converted into their corresponding 2-oxo acids, which then react to form quinoxaline derivatives suitable for GC-MS analysis. nih.gov This technique allows for the sensitive estimation of isotopic label enrichment, which is crucial in metabolic studies. nih.gov The process involves the separation of components in a gas chromatograph followed by their detection and identification based on their mass-to-charge ratio in the mass spectrometer. azolifesciences.com The high reproducibility of fragmentation patterns makes GC-MS a reliable tool for identifying metabolites in complex biological samples. azolifesciences.com

X-ray Diffraction Studies

X-ray diffraction is an essential technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction analysis has provided unambiguous evidence for the molecular structure of 2-Hydroxyquinoxaline in the solid state. iucr.org These studies have definitively shown that the compound exists exclusively in the keto form, 2(1H)-quinoxalinone, in crystals. iucr.org The crystal structure was solved by direct methods and refined by full-matrix least squares. iucr.org The analysis revealed that the benzene ring is aromatic, while the heterocyclic ring is not. iucr.org Molecules in the crystal are linked by strong, non-linear N-H···O hydrogen bonds. iucr.org

| Crystal Data Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 4.356 (3) Å |

| b | 7.336 (7) Å |

| c | 21.29 (2) Å |

| Z | 4 |

| Data obtained from single-crystal X-ray diffraction studies. iucr.org |

Advanced Chromatographic Techniques

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the separation, identification, and quantification of 2-Hydroxyquinoxaline and its derivatives from complex mixtures. ijpsjournal.com These methods offer high resolution, speed, and sensitivity. nih.gov

HPLC methods have been developed for the analysis of quinoline derivatives, including 2-hydroxyquinoline (B72897). researchgate.netsielc.com For instance, an HPLC method using a Primesep 200 column with a mobile phase of acetonitrile (B52724) and water with phosphoric acid as a modifier has been shown to provide high efficiency and symmetrical peak shapes for the analysis of hydroxyquinolines. sielc.com

Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for tracing major metabolites of quinoxaline derivatives in biological samples like abalone and swine liver. nih.govchromatographyonline.com UHPLC-MS/MS methods, in particular, provide excellent linearity and low limits of detection, making them suitable for residue analysis and pharmacokinetic studies. chromatographyonline.comfrontiersin.org These advanced techniques are crucial for ensuring food safety and understanding the metabolic fate of quinoxaline compounds. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 2-Hydroxyquinoxaline and its derivatives. Its application is essential for determining the purity of the compound and quantifying its presence in complex mixtures, such as biological matrices or reaction media. mdpi.com

Methodologies for the analysis of related quinoxaline compounds, such as quinoxaline-2-carboxylic acid (QCA), provide a framework for developing robust HPLC assays for 2-Hydroxyquinoxaline. nih.govnih.gov These methods typically employ reverse-phase chromatography with UV detection. For instance, a method developed for the simultaneous quantification of QCA and methyl-3-quinoxaline-2-carboxylic acid (MQCA) used a C18 column with a gradient elution. nih.gov The mobile phase consisted of methanol (B129727) and 0.2% formic acid, demonstrating the utility of acidified organic solvents for achieving good peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as quinoxaline derivatives exhibit strong UV absorbance. researchgate.net The purity of commercially available 2-Hydroxyquinoxaline is often certified to be greater than 98.0% as determined by HPLC analysis.

Validation parameters for such HPLC methods are critical to ensure accuracy and reliability. Key metrics include linearity, recovery, and the limit of quantitation (LOQ). For example, in the analysis of QCA and MQCA, the method was linear over a concentration range of 1.0-20.0 µg/L, with correlation coefficients (r²) exceeding 0.999. nih.gov The average recoveries for these related compounds from spiked samples ranged from 62.4% to 118%, with a limit of quantitation established at 0.1 µg/kg. nih.gov These figures highlight the sensitivity and accuracy achievable with HPLC for this class of compounds.

Other Specialized Analytical Methods

Beyond standard chromatographic techniques, other specialized methods provide deeper insights into the physicochemical properties and dynamic behavior of 2-Hydroxyquinoxaline.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. rsc.org For a compound like 2-Hydroxyquinoxaline, XPS analysis provides characteristic binding energies for its constituent elements: carbon (C), nitrogen (N), and oxygen (O).

The high-resolution N 1s spectrum is particularly informative for nitrogen-containing heterocyclic compounds. Different nitrogen environments (e.g., pyridinic, pyrrolic, aminic) can be distinguished by their unique binding energies. sci-hub.sefrontiersin.org For 2-Hydroxyquinoxaline, the nitrogen atoms are in a pyrazine (B50134) ring, and their specific binding energies would be characteristic of this environment. Studies on related nitrogen-doped carbon materials show that N 1s binding energies for pyridinic and pyrrolic functional groups are typically found around 398.8 eV and 400.7 eV, respectively. sci-hub.se The O 1s spectrum would show a peak corresponding to the hydroxyl/carbonyl group, with typical binding energies for carbonyl groups appearing around 531.9–532.2 eV and hydroxyl groups at 533.1–533.3 eV. nih.gov The C 1s spectrum would be deconvoluted to show contributions from C-C, C-N, and C=O/C-O bonds. This detailed information is invaluable for confirming the chemical structure and purity at the surface, as well as for studying its interactions with other materials.

UV/Visible spectrophotometry is a highly effective technique for monitoring chemical reactions in real-time, as the absorbance of a substance is directly proportional to its concentration according to the Beer-Lambert law. spectroscopyonline.comthermofisher.comnumberanalytics.com A specialized application of this is tri-wavelength spectrophotometry, which can be used to simultaneously quantify multiple components in a mixture during a dynamic process like biodegradation.

This method has been successfully developed to monitor the biodegradation of quinoline to 2-hydroxyquinoline, a process analogous to transformations involving 2-Hydroxyquinoxaline. The technique relies on spectral measurements at three specific wavelengths. One wavelength is chosen at an isosbestic point, where the molar absorptivity of the reactant and product are equal, allowing for the determination of the total concentration. The other two wavelengths are selected where the absorbance difference between the two compounds is significant, enabling their individual quantification. This approach effectively minimizes spectral interference from other components in the sample matrix, such as extracellular polymeric substances. nih.gov

The validation of this spectrophotometric method against a standard technique like HPLC is crucial. For the quinoline to 2-hydroxyquinoline process, the results from the tri-wavelength method showed relative differences of less than 10% compared to data generated by HPLC, confirming its suitability for rapid and simple monitoring of biodegradation processes. nih.gov This demonstrates the potential of tri-wavelength UV/Vis spectrophotometry as a time- and cost-effective tool for tracking reactions involving 2-Hydroxyquinoxaline.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy and Mechanisms

Research into 2-hydroxyquinoxaline (B48720) and its derivatives has revealed a spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. These compounds serve as scaffolds for the development of new agents targeting various pathogens.

Antibacterial Action

Derivatives of 2-hydroxyquinoxaline have been synthesized and evaluated for their potential as antibacterial agents. In one study, 5-methyl-2-hydroxyquinoxaline and 8-methyl-2-hydroxyquinoxaline were prepared by condensing 3-methyl-1,2-phenylenediamine with ethyl-2-oxaacetate. nih.gov These hydroxyquinoxalines were subsequently converted into chloro-derivatives and then subjected to further modifications to produce a series of phenyl-substituted quinoxalines. nih.gov

While the parent quinoxaline (B1680401) did not show significant antibacterial activity, certain N-methylquinoxalinium iodide derivatives bearing hydrophobic moieties demonstrated a notable increase in efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov For instance, the placement of a guanidinomethyl substituent at the 5-position of 2-(3-t-butylphenyl)quinoxaline or 2-(4-t-butylphenyl)quinoxaline led to a marked enhancement in antibacterial activity. nih.gov The mechanism of action for some quinoxaline-based antibacterial agents is thought to involve the inhibition of the FtsZ protein, which is critical for bacterial cell division. nih.gov FtsZ polymerizes to form the Z-ring, a structure essential for the constriction of the bacterial cell wall and a scaffold for other division machinery components. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Select Quinoxaline Derivatives

Antifungal Properties

The antifungal potential of the quinoxaline scaffold has been explored through the synthesis of various derivatives. One such derivative, 2-Chloro-3-hydrazinylquinoxaline, has demonstrated significant fungicidal effectiveness against multiple Candida species. nih.gov It showed particular efficacy against Candida krusei isolates, although its activity varied against other species like C. albicans, C. tropicalis, and C. auris. nih.gov The compound also displayed variable efficacy against several Aspergillus species. nih.gov

Another line of research focused on novel quinoxaline-2-oxyacetate hydrazide derivatives, which were evaluated for their activity against prominent crop pathogenic fungi. ekb.eg Many of these compounds exhibited significant antifungal activity. Notably, against Rhizoctonia solani, 29 of the synthesized compounds had EC₅₀ values below 1.00 µg/mL. ekb.eg

Table 2: Antifungal Activity of 2-Chloro-3-hydrazinylquinoxaline against Candida Species

| Fungal Species | MIC Range (µg/mL) |

|---|---|

| Candida albicans | 8 - 32 |

| Candida tropicalis | 16 - 64 |

| Candida glabrata | 16 - 32 |

| Candida parapsilosis | 8 - 32 |

| Candida krusei | 4 - 16 |

| Candida auris | 16 - 64 |

Data represents the range of Minimum Inhibitory Concentrations (MIC) observed for the compound against various isolates of the listed species. nih.gov

Anticancer Research and Cytotoxicity

The quinoxaline framework is a key area of interest in medicinal chemistry for the development of novel anticancer agents. nih.govekb.eg Derivatives have been shown to inhibit the proliferation of various cancer cells through diverse mechanisms, including the induction of apoptosis and the inhibition of critical enzymes. nih.govnih.gov

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the cytotoxic potential of quinoxaline derivatives against a panel of human cancer cell lines. A specific quinoxaline-based derivative, referred to as compound IV in one study, exhibited potent and selective antiproliferative effects against prostate cancer cells (PC-3) with an IC₅₀ value of 2.11 µM. nih.gov The mechanism was linked to the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This compound was also suggested to act as a Topoisomerase II (Topo II) inhibitor. nih.gov

In other research, a series of new methylquinoxaline derivatives were synthesized and tested against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov One of the most active compounds, a thiourea (B124793) derivative with a benzene (B151609) ring (compound VIIIa), was particularly potent against the HepG2 cell line. nih.gov Another derivative featuring a p-chlorobenzene moiety (compound VIIIc) showed significant activity and was found to arrest the cell cycle at the G2/M phase in HCT116 cells. nih.gov The anticancer activity of quinoxalines is often attributed to their ability to act as selective ATP-competitive inhibitors of various protein kinases, such as EGFR, VEGFR, and JAK2, which are crucial for cell development and proliferation. ekb.eg

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Select Quinoxaline Derivatives against Human Cancer Cell Lines

| Compound | PC-3 (Prostate) | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |

|---|---|---|---|---|

| Compound IV nih.gov | 2.11 | - | - | - |

| Compound VIIIa nih.gov | - | 19.3 | 2.5 | 13.4 |

| Compound VIIIc nih.gov | - | 3.9 | 10.9 | 6.5 |

| Compound VIIIe nih.gov | - | 12.5 | 9.3 | 11.2 |

| Compound XVa nih.gov | - | 23.3 | 16.5 | 20.3 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. nih.govnih.gov A hyphen (-) indicates data was not provided in the cited source.

Silver(I) Complex-Mediated Antineoplastic Effects

Information regarding the specific antineoplastic effects mediated by silver(I) complexes of 2-hydroxyquinoxaline was not available in the reviewed sources.

Neurobiological Activity

Based on the conducted research, no specific information was found concerning the neurobiological activity of 2-hydroxyquinoxaline or its direct derivatives.

Modulation of Neurotransmitter Systems

2-Hydroxyquinoxaline (HQO), a primary metabolite of the pesticide quinalphos, demonstrates a significant capacity to modulate neurotransmitter systems, primarily through destructive photocatalytic action. nih.govdeepdyve.com Research shows that when exposed to visible light, HQO can catalytically degrade essential biogenic amines that function as neurotransmitters. nih.govdeepdyve.com These include catecholamines, serotonin (B10506), and melatonin (B1676174). nih.govdeepdyve.com The process involves the formation of various products, including dimers and trimers, particularly from the oxidation of indoleamines like melatonin and serotonin. nih.gov The destruction of these vital biomolecules can lead to deficiencies in critical physiological processes, such as circadian rhythm regulation, immune functions, and antioxidative protection, which are modulated by melatonin. nih.gov

Potential in Neurodegenerative Disease Therapeutics

Contrary to the therapeutic potential seen in some related compounds like 8-hydroxyquinolines, which are explored for their neuroprotective effects due to metal chelation, the evidence for 2-Hydroxyquinoxaline points towards a neurotoxic role. nih.govnih.govcespu.pt The photocatalytic degradation of indoleamines (e.g., serotonin) by HQO preferentially leads to the formation of dimers, which can further oligomerize. nih.gov It is known that several indole (B1671886) dimers possess high neurotoxicity. nih.gov This formation of potentially toxic products from essential biogenic amines suggests that HQO could be a contributing factor to neurodegenerative processes rather than a therapeutic agent. nih.gov

Antioxidant and Redox Activity

The activity of 2-Hydroxyquinoxaline is characterized by its pronounced photocatalytic and redox-cycling capabilities. nih.govdeepdyve.com While some quinoxaline derivatives have been noted for their antioxidant properties, HQO primarily functions as a photocatalyst that promotes the degradation of crucial antioxidant molecules. nih.govnih.gov It has been shown to destroy antioxidant vitamins such as Vitamin C and Vitamin E upon exposure to visible light. nih.govdeepdyve.com A key mechanistic insight is its ability to undergo a process of organic redox cycling, potentially through a quinoxaline-2-oxyl radical intermediate. nih.govdeepdyve.com This allows it to act catalytically without being significantly consumed in the reaction, enabling the continuous degradation of other compounds. nih.gov

Scavenging of Reactive Oxygen Species

Current research indicates that 2-Hydroxyquinoxaline is a source of oxidative stress rather than a scavenger of reactive oxygen species (ROS). researchgate.net In studies involving the rotifer Philodina acuticornis, exposure to HQO led to an increased concentration of hydroperoxides. researchgate.net This effect was observed not only in the presence of light but also in constant darkness, suggesting that HQO can enter a reactive state and generate reactive intermediates through interactions with redox-active metabolites like free radicals. researchgate.net This activity leads to oxidative damage, as demonstrated by the measurement of protein carbonyl in both in vivo and in vitro models. researchgate.net

Photocatalytic Degradation of Biological Molecules (e.g., Indoleamines, Vitamins)

A significant biological activity of 2-Hydroxyquinoxaline is its ability to photocatalytically destroy a range of vital biomolecules. nih.govresearchgate.net This process is initiated by exposure to visible light and affects antioxidant vitamins and biogenic amines. nih.govdeepdyve.com

Key Findings:

Vitamins: HQO photocatalytically destroys Vitamin C and Vitamin E. nih.gov Experiments conducted in ethanolic solutions to prevent auto-oxidation confirmed this destructive capability. nih.gov

Indoleamines: Melatonin and serotonin are notable targets. The oxidation of melatonin by HQO results in numerous products beyond the typical metabolite AFMK (N¹-acetyl-N²-formyl-5-methoxykynuramine), including dimers and trimers. nih.gov Serotonin is primarily converted into a dimer that can undergo further oligomerization. nih.gov

Catalytic Nature: During these reactions, HQO itself is not substantially degraded, confirming its role as a photocatalyst. nih.gov

Below is an interactive table summarizing the biological molecules susceptible to photocatalytic degradation by 2-Hydroxyquinoxaline.

| Molecule Category | Specific Molecule | Primary Degradation Products | Reference |

| Vitamins | Vitamin C (Ascorbate) | Oxidation Products | nih.gov |

| Vitamin E | Presumed Oligomers | nih.gov | |

| Indoleamines | Melatonin | AFMK, Dimers, Trimers | nih.gov |

| Serotonin | Dimer, Oligomers | nih.gov | |

| Catecholamines | Dopamine (B1211576) | Oxidation Products, Dimers | nih.gov |

| Melatonin Metabolites | AMK (N¹-acetyl-5-methoxykynuramine) | Destruction Products | nih.gov |

| Anthranilic Acids | Unsubstituted and Substituted | Destruction Products | nih.gov |

You can filter and sort the table by clicking on the headers.

Genotoxicity Studies

Investigations into the genotoxicity of 2-Hydroxyquinoxaline have revealed mutagenic properties. researchgate.net In an Ames test, a widely used assay to assess the mutagenic potential of chemical compounds, HQO was found to be genotoxic. researchgate.net This genotoxic effect was observed in Salmonella typhimurium bacteria exposed to HQO in both the presence and absence of light. researchgate.net

Biotransformation and Environmental Fate

2-Hydroxyquinoxaline is the main metabolite of the organothiophosphate pesticide quinalphos. nih.govresearchgate.net Its formation represents a key step in the biotransformation of the parent pesticide. researchgate.net From an environmental perspective, HQO is considered a source of secondary toxicity for quinalphos. nih.govresearchgate.net Studies on its environmental fate have shown it to be toxic to various small aquatic organisms. researchgate.net For instance, it inhibits cell proliferation in the ciliate Paramecium bursaria and causes significant stress and eventual death in the dinoflagellate Lingulodinium polyedrum. researchgate.net The persistence of HQO and its ability to induce oxidative stress in aquatic life highlight its negative environmental impact. researchgate.net

Microbial Biodegradation Pathways

The microbial breakdown of 2-Hydroxyquinoxaline (2-HQ) is a key process in its environmental fate. Several bacterial strains have been identified that can utilize 2-HQ as a sole source of carbon and energy, indicating its susceptibility to biodegradation.

One such bacterium, a novel aerobic Gram-negative strain identified as Ochrobactrum sp. HQ1, was isolated from Indian agricultural soil. nih.gov This strain demonstrated the ability to efficiently degrade 2-HQ. Analysis of the degradation process by Gas Chromatography-Mass Spectrometry (GC-MS) led to the elucidation of a novel aerobic degradation pathway for this compound by a Gram-negative bacterium. nih.govresearchgate.net The optimal conditions for the degradation of 2-HQ by Ochrobactrum sp. HQ1 were found to be at a pH range of 7–8 and a temperature of 37–40°C. nih.gov

Similarly, an aerobic Gram-positive bacterium, identified as Bacillus sp. HQ2 and isolated from the agricultural soil of a Chrysanthemum indicum field, also demonstrated the capacity to use 2-HQ as its sole carbon and energy source. nih.gov The optimal conditions for degradation by this strain were a pH of 6–8 and a temperature range of 37–45°C. nih.gov Interestingly, the degradation pathway for Bacillus sp. HQ2 appears to differ from that of Ochrobactrum sp. HQ1. GC-MS analysis indicated the formation of dimers from two molecules of 2-hydroxyquinoxaline during its metabolism by Bacillus sp. nih.gov

In a broader context of quinoline (B57606) degradation, some bacterial pathways proceed through 2-hydroxyquinoline (B72897) as an intermediate. For instance, in the degradation of quinoline by Comamonas sp., the initial step involves the formation of 2-hydroxyquinoline. researchgate.net This is then converted to 2,8-dihydroxyquinoline, which is further metabolized to 8-hydroxycoumarin (B196171). researchgate.netnih.gov The ring of 8-hydroxycoumarin is subsequently opened to form 2,3-dihydroxyphenylpropionic acid, which is then cleaved and enters the central metabolic pathway. researchgate.netnih.gov Another pathway observed in Rhodococcus gordoniae strain JH145 also involves the conversion of 2-hydroxyquinoline to 2,8-dihydroxyquinoline as a key step. nih.gov Under denitrifying conditions, the degradation of quinoline has also been shown to proceed via hydroxylation to form 2-hydroxyquinoline (2-quinolinone). osti.gov

These studies highlight that diverse microbial populations possess the enzymatic machinery to break down the stable quinoxaline ring structure, employing different initial strategies.

Environmental Metabolite Formation

The formation of 2-Hydroxyquinoxaline in the environment is primarily linked to the degradation of certain synthetic chemicals, most notably the organophosphorus insecticide quinalphos. nih.govresearchgate.net The hydrolysis of quinalphos, which can be a chemical or microbially-mediated process, leads to the formation of 2-HQ as a major and persistent metabolite in soil and water. nih.govresearchgate.net

Once formed, 2-HQ is subject to further microbial degradation, leading to the generation of various environmental metabolites. The specific metabolites formed are dependent on the degrading microorganisms and the environmental conditions.

In studies with Ochrobactrum sp. HQ1, the degradation of 2-HQ was comprehensively analyzed, and a specific metabolic pathway was proposed. nih.gov While the detailed structures of all intermediates were not provided in the abstract, the study confirmed the elucidation of a degradation pathway through GC-MS analysis. nih.govresearchgate.net

Research on Bacillus sp. HQ2 revealed a distinct metabolic route, with the formation of a dimer as a significant metabolite. nih.gov This dimerization represents a unique initial step in the environmental transformation of 2-HQ by this particular bacterium. nih.gov

In the context of quinoline biodegradation, where 2-hydroxyquinoline is an intermediate, subsequent metabolites have been identified. As mentioned previously, the pathway can proceed through the formation of 2,8-dihydroxyquinoline and 8-hydroxycoumarin . researchgate.netnih.gov Further breakdown of 8-hydroxycoumarin leads to 2,3-dihydroxyphenylpropionic acid . researchgate.netnih.gov In denitrifying biofilm systems, the degradation of quinoline to 2-hydroxyquinoline is followed by hydrogenation to 3,4-dihydro-2-quinolinone , which then accumulates. osti.gov

Applications in Materials Science and Functional Materials Development

Polymer Chemistry

In polymer chemistry, 2-hydroxyquinoxaline (B48720) and its derivatives serve as foundational units for creating polymers with specific, tailored functionalities.

2-Hydroxyquinoxaline is recognized as a heterocyclic building block for the synthesis of more complex, functional molecules and polymers. Its structure can be incorporated into polymer backbones or used as a pendant group to impart desired properties. For example, derivatives of quinoxaline (B1680401) are utilized in the fabrication of polymer light-emitting diodes (PLEDs). In one instance, an iridium complex containing a substituted quinoxaline ligand was blended into a polymer mixture of poly(N-vinylcarbazole) (PVK) and 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD) to create the emissive layer of a PLED. nycu.edu.tw This demonstrates the role of quinoxaline-based compounds in developing functional polymer composite materials for optoelectronic applications. nycu.edu.tw

The control of polymer crystallization is crucial for determining the final mechanical and optical properties of polymeric materials. nih.gov Nucleating agents are often added to semi-crystalline polymers like polypropylene (B1209903) to increase the rate of crystallization and control the crystal morphology. nih.gov These agents provide surfaces that lower the energy barrier for nucleus formation. nih.gov

In syndiotactic polypropylene (sPP), crystallization can proceed through a mesomorphic phase, and its final crystalline structure dictates its properties. nih.gov The crystallization process can be influenced by factors such as temperature and stress. nih.gov While various compounds, such as sodium benzoate (B1203000) and talc, are known to act as effective nucleating agents for isotactic polypropylene (iPP) by increasing nucleation density, research specifically detailing 2-hydroxyquinoxaline as a nucleating agent for syndiotactic polypropylene is not extensively documented in the available literature. nih.govresearchgate.net The development of crystalline-crystalline block copolymers, such as those made from polyethylene (B3416737) (PE) and syndiotactic polypropylene (sPP), results in complex morphologies where crystalline lamellae of both polymers alternate, a structure that can be controlled by the relative molecular mass of the blocks. mdpi.com

Luminescent Materials

The quinoxaline moiety is a key component in the design of sophisticated luminescent materials, particularly in the realm of metal-organic complexes.

2-Hydroxyquinoxaline and its derivatives are used as ligands in the synthesis of luminescent metal-organic frameworks (MOFs) and coordination complexes. eurjchem.comnih.gov The design of these materials involves selecting metal ions and organic linkers to create structures with desired photophysical properties. rsc.org For instance, five different metal-organic frameworks were assembled using an 8-hydroxyquinolinate derivative ligand with various metal ions (Zn(II), Cd(II), Mn(II), and Co(II)), resulting in complexes with distinct network structures and solid-state luminescence. nih.gov The synthesis of such complexes often involves solvothermal methods, where the components are reacted in a suitable solvent under heat. google.com The resulting structures can range from two-dimensional grids to complex three-dimensional porous networks, with the final architecture influencing the luminescent output. nih.gov

Quinoxaline derivatives are particularly effective as cyclometalating ligands in iridium(III) complexes, which are known for their phosphorescent properties and applications in OLEDs and bioimaging. nih.govnih.gov The emission color of these complexes can be precisely tuned by modifying the chemical structure of the ligands. nih.govnih.gov

Research has demonstrated that substituting the cyclometalating quinoxaline ligand or changing the ancillary ligand can systematically alter the emission wavelength. nih.gov For example, in a series of [Ir(L)₂(N^O)] complexes, where 'L' is a cyclometalated 2,3-disubstituted quinoxaline, the emission was tuned across the red region of the visible spectrum (618–680 nm). nih.govnih.gov This tunability stems from the perturbation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Introducing electron-withdrawing groups like chlorine atoms to the quinoxaline ligand can induce a bathochromic (red) shift in emission, while the choice of ancillary ligands like picolinate (B1231196) or pyrazinoate can influence the HOMO energy, leading to hypsochromic (blue) shifts. nih.gov

The table below summarizes the photophysical and electrochemical properties of selected iridium(III) complexes featuring quinoxaline-based ligands, illustrating the tunability of their emission.

| Complex ID | Emission Peak (λem) | Quantum Yield (Φ) | Oxidation Potential (V) |

| Complex 1 nycu.edu.tw | 640 nm | 3.15% (in PLED) | 0.76 V |

| [Ir(L1)₂(pic)] nih.gov | 633 nm | ~5% (in CHCl₃) | 1.1 - 1.4 V (range for series) |

| [Ir(L)₂(N^O)] Series nih.gov | 633 - 680 nm | ~5% (in CHCl₃) | 1.1 - 1.4 V (range for series) |

| [Ir(L¹⁻⁴)₂(Diobpy)]PF₆ Series nih.gov | 618 - 636 nm | Not specified | Not specified |

Data compiled from multiple sources. Conditions for measurements may vary.

Development of Advanced Coatings

Quinoxaline derivatives have been synthesized and evaluated for use in advanced coatings, particularly as corrosion inhibitors for metals. These compounds can form a protective film on a metal's surface, shielding it from corrosive agents. jmaterenvironsci.commdpi.com

Newly synthesized quinoxaline derivatives incorporating 8-hydroxyquinoline (B1678124) moieties have shown excellent performance as corrosion inhibitors for mild steel in 1 M hydrochloric acid. jmaterenvironsci.com Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), confirmed that these compounds effectively reduce the corrosion rate. The inhibition efficiency increases with the concentration of the inhibitor, reaching values as high as 94.6% at a concentration of 10⁻³ M. jmaterenvironsci.com The adsorption of these inhibitor molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm. jmaterenvironsci.com Computational studies using Density Functional Theory (DFT) help to elucidate the mechanism of inhibition by analyzing the molecule's reactivity and identifying the active sites responsible for interaction with the metal surface. mdpi.com

The table below shows the inhibition efficiency of two such quinoxaline derivatives on mild steel.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |

| Q-CH3NHyQ jmaterenvironsci.com | 10⁻³ | 94.6% |

| Q-HNHyQ jmaterenvironsci.com | 10⁻³ | 90.9% |

Coordination Chemistry of 2 Hydroxyquinoxaline As a Ligand

Ligand Design and Synthesis

The ability to systematically modify the structure of 2-hydroxyquinoxaline (B48720) is fundamental to tuning its properties as a ligand for coordination chemistry.

Synthesis of Substituted 2-Hydroxyquinoxaline Ligands

The synthesis of substituted 2-hydroxyquinoxaline ligands is well-established, with primary methods relying on the condensation of o-phenylenediamines with α-dicarbonyl compounds. This approach offers a versatile platform for introducing a variety of functional groups onto the quinoxaline (B1680401) framework, thereby allowing for the fine-tuning of the ligand's electronic and steric characteristics.

A notable high-yield, two-step synthetic protocol has been developed for the preparation of a series of para-substituted 2,3-diphenyl-5-hydroxyquinoxaline ligands (LHn). nih.gov Another effective method involves the condensation of substituted chalcone (B49325) dibromides with o-phenylenediamine (B120857) in methanol (B129727) to produce derivatives such as 2-(2-hydroxy-5-chloro)benzyl-3-(4-methoxyphenyl)quinoxaline. researchgate.net The successful synthesis and structural integrity of these compounds are typically confirmed through a combination of spectroscopic techniques, including Infrared (IR), Ultraviolet-visible (UV-Vis), and Proton Nuclear Magnetic Resonance (PMR) spectroscopy, as well as elemental analysis. researchgate.net

| Compound Name | Starting Materials | Synthetic Method |

|---|---|---|

| para-substituted 2,3-diphenyl-5-hydroxyquinoxaline ligands (LHn) | para-substituted benzil, 1,2-diamino-4-hydroxybenzene | Two-step synthetic method. nih.gov |

| 2-(2-hydroxy-5-chloro)benzyl-3-(4-methoxyphenyl)quinoxaline | 2-hydroxy-5-chloro chalcone dibromide, o-phenylenediamine | Condensation in methanol. researchgate.net |

| 2-(2-hydroxy-5-chloro)benzyl-3-phenyl quinoxaline | 2-hydroxy-5-chloro chalcone dibromide, o-phenylenediamine | Condensation in methanol. researchgate.net |

| 2-(2-hydroxy-3-bromo-5-chloro)benzyl-3-(4-methoxyphenyl)quinoxaline | 2-hydroxy-3-bromo-5-chloro chalcone dibromide, o-phenylenediamine | Condensation in methanol. researchgate.net |

Metal Complex Formation